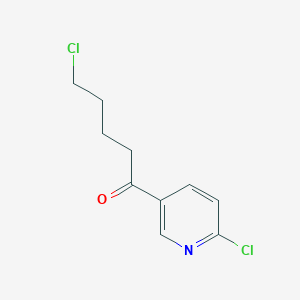

2-(4-Heptyloxybenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

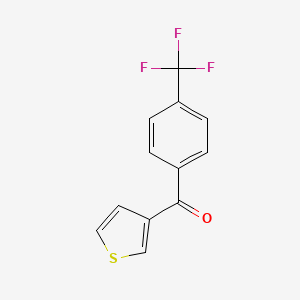

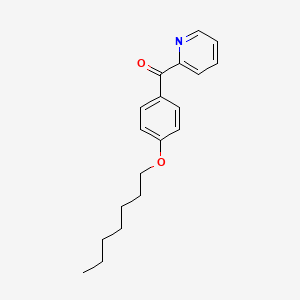

2-(4-Heptyloxybenzoyl)pyridine, also known as HL23, is a compound with potential applications in various fields of research and industry. It has the molecular formula C19H23NO2 .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-(4-Heptyloxybenzoyl)pyridine, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications

Synthesis and Polymer Applications

- Polyimide Synthesis : Novel pyridine-containing aromatic dianhydride monomers, synthesized from 2,6-bis(4-hydroxybenzoyl)pyridine, lead to the development of polyimides with good thermal stability, mechanical properties, and low dielectric constants, useful in electronics and materials science (Wang et al., 2006).

DNA Binding Studies

- Benzimidazole Derivatives for DNA Binding : Synthesized bis-2-(pyridyl)-1H-benzimidazoles, structurally similar to 2-(4-Heptyloxybenzoyl)pyridine, have been found to demonstrate AT-specific DNA binding, which is critical in biotechnology and pharmaceutical research (Chaudhuri et al., 2007).

Liquid Crystal and Molecular Interactions

- Hydrogen-Bonded Liquid Crystals : Research on hydrogen-bonded complexes, including those with pyridine moieties, focuses on their stability and potential applications in the development of liquid crystals, pertinent in display technology (Kato et al., 2006).

Coordination Chemistry and Metal-Organic Frameworks

- Metal-Organic Frameworks : The synthesis of anionic metal-organic frameworks using pyridine derivatives, akin to 2-(4-Heptyloxybenzoyl)pyridine, highlights their utility in adsorbing and separating organic cationic dyes, beneficial in environmental remediation (Yang et al., 2019).

Supramolecular Chemistry

- Supramolecular Gelators : Pyridine coupled mono and bisbenzimidazoles, related to 2-(4-Heptyloxybenzoyl)pyridine, act as supramolecular gelators and show potential in metal ion sensing and ionic conductivity, useful in sensor technology and material science (Panja et al., 2018).

Proton Exchange Membranes

- High Temperature Fuel Cells : Pyridine-polybenzimidazoles, similar in structure to 2-(4-Heptyloxybenzoyl)pyridine, are used as binders in membrane electrode assemblies for high temperature proton exchange membrane fuel cells, illustrating their importance in sustainable energy technology (Su et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(4-heptoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-3-4-5-8-15-22-17-12-10-16(11-13-17)19(21)18-9-6-7-14-20-18/h6-7,9-14H,2-5,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGZAOHWRQXXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642014 |

Source

|

| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-12-6 |

Source

|

| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.